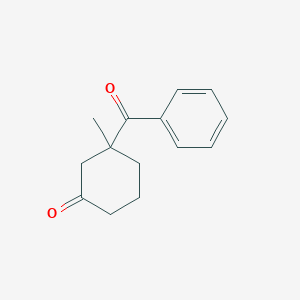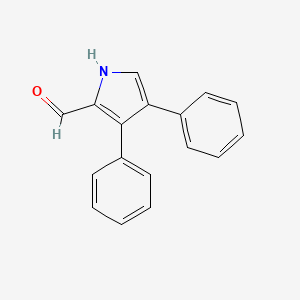![molecular formula C17H15N3O2 B14323454 3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline CAS No. 111010-47-0](/img/structure/B14323454.png)
3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with oxy groups, which are further connected to aniline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline typically involves the reaction of 2,6-dihydroxypyridine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline.
化学反応の分析
Types of Reactions
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline rings.
科学的研究の応用
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways.
類似化合物との比較
Similar Compounds
3,3’-[Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl)]bis(propan-1-ol): This compound has similar structural features but includes triazole rings instead of aniline groups.
2,2’-[Pyridine-2,6-diylbis(3,1-phenylene)]bis(oxy)bis(N,N-diethylacetamide): This compound features phenylene groups and diethylacetamide functionalities.
Uniqueness
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline is unique due to its specific combination of pyridine and aniline groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
CAS番号 |
111010-47-0 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
3-[6-(3-aminophenoxy)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C17H15N3O2/c18-12-4-1-6-14(10-12)21-16-8-3-9-17(20-16)22-15-7-2-5-13(19)11-15/h1-11H,18-19H2 |
InChIキー |
YJRWUTMEGNLLNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=NC(=CC=C2)OC3=CC=CC(=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
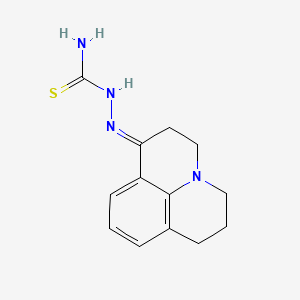
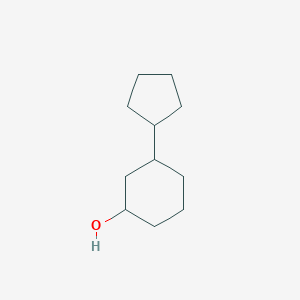

![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
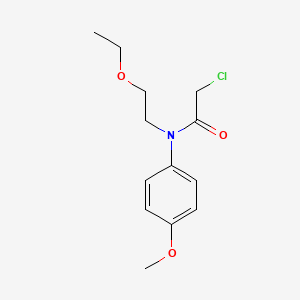
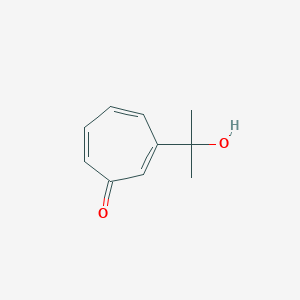

![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

